5-Oxohexyl Biotin

Description

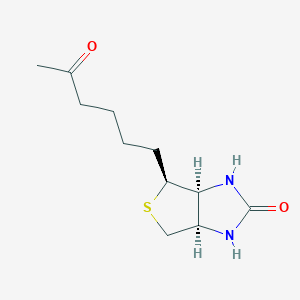

5-Oxohexyl Biotin (CAS 1160188-05-5) is a biotin derivative characterized by a 5-oxohexyl linker bridging the biotin core to functional groups or targeting moieties. The biotin core consists of a hexahydrothieno[3,4-d]imidazol-4-yl ring system, which retains high affinity for streptavidin and avidin, enabling its use in biochemical assays and molecular probes . This compound is synthesized via conjugation reactions, such as coupling biotin with activated 5-oxohexyl intermediates under controlled conditions . Applications include siRNA labeling for RNA interference studies, protein detection, and drug delivery systems due to its stability and specificity in biotin-streptavidin interactions .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O2S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

(3aS,4S,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |

InChI |

InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9-,10-/m0/s1 |

InChI Key |

YPKZJRGKHXINPU-GUBZILKMSA-N |

Isomeric SMILES |

CC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

CC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production methods for 5-Oxohexyl Biotin are not explicitly detailed in the available literature. Typically, biotin derivatives are produced through chemical synthesis in specialized laboratories and manufacturing facilities that adhere to regulatory guidelines for purity and quality .

Chemical Reactions Analysis

Types of Reactions: 5-Oxohexyl Biotin can undergo various chemical reactions, including:

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

5-Oxohexyl biotin is a biotin derivative characterized by its oxohexyl side chain. This modification enhances its solubility and binding affinity to specific proteins and enzymes. The structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 302.40 g/mol

Biochemical Applications

-

Enzyme Activity Enhancement :

- This compound serves as a cofactor for carboxylases, enzymes that catalyze critical metabolic reactions. Its enhanced binding properties may improve enzyme activity compared to standard biotin, facilitating metabolic processes in various organisms.

-

Protein Labeling :

- The compound can be utilized in protein labeling techniques, where it binds specifically to streptavidin or avidin. This property is exploited in biochemical assays and imaging techniques, allowing researchers to track proteins within complex biological systems.

-

Gene Regulation Studies :

- Recent studies indicate that biotin derivatives like this compound may play a role in histone biotinylation, impacting gene expression and cellular proliferation. Research is ongoing to elucidate these mechanisms further and their implications in gene therapy.

Dermatological Applications

-

Skin Health Products :

- Due to its association with skin conditioning properties, this compound is being explored as an ingredient in cosmetic formulations aimed at improving skin hydration and elasticity.

-

Hair and Nail Health :

- Similar to other biotin derivatives, this compound is being investigated for its potential to strengthen hair and nails. Preliminary studies suggest it may enhance keratin production, although more rigorous clinical trials are necessary to validate these claims.

Pharmaceutical Applications

-

Neurological Disorders :

- High doses of biotin have been studied for their potential effects on multiple sclerosis and other neurological disorders. This compound may enhance these effects due to its improved bioavailability and efficacy in promoting myelin repair.

-

Diabetic Neuropathy :

- Exploratory studies suggest that this compound could benefit patients with diabetic peripheral neuropathy by improving nerve function and reducing pain symptoms.

Case Studies

- Clinical Trials on Multiple Sclerosis :

- Hair Growth in Deficient Patients :

Mechanism of Action

The mechanism of action of 5-Oxohexyl Biotin involves its role as a coenzyme for carboxylase enzymes. These enzymes are essential for various metabolic processes, including gluconeogenesis, lipogenesis, and fatty acid biosynthesis . The compound facilitates the transfer of carboxyl units and the fixation of carbon dioxide, which are critical steps in these metabolic pathways .

Comparison with Similar Compounds

Mechanistic and Application Insights

- This compound in RNAi : The 5-oxohexyl linker optimizes spacing between siRNA and detection tags, improving hybridization efficiency .

- Contrast with PEGylated Biotins : PEG spacers are preferred for in vivo applications due to prolonged circulation, whereas 5-oxohexyl derivatives excel in vitro due to compact size .

Biological Activity

5-Oxohexyl Biotin, a biotin derivative, is gaining attention in biological research for its potential applications in proteomics and cellular metabolism. This compound is characterized by its unique structure, which includes a hexyl chain and an oxo group, enhancing its ability to interact with biomolecules. Understanding its biological activity is crucial for exploring its therapeutic and research applications.

This compound functions primarily as a biotin analog, potentially influencing various biological processes through biotinylation. Biotin itself plays a critical role in cellular metabolism as a cofactor for carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism . The addition of the hexyl group in this compound may enhance its membrane permeability and binding affinity to target proteins.

Gene Regulation

Recent studies indicate that biotin and its derivatives can affect gene expression through post-translational modifications, such as histone biotinylation. This modification is linked to chromatin stability and gene regulation, suggesting that this compound may similarly influence the expression of genes related to metabolic pathways and cellular proliferation .

Case Studies

Comparative Data Table

| Property | Biotin | This compound |

|---|---|---|

| Molecular Formula | C10H16N2O3S | C11H18N2O2S |

| Molecular Weight | 244.31 g/mol | 242.34 g/mol |

| Role | Cofactor for carboxylases | Potential proteomics tool |

| Biological Activity | Metabolism regulation | Gene expression modulation |

| Clinical Applications | Neuropathy, dermatology | Under investigation |

Binding Affinity Studies

Research indicates that modified biotin compounds can exhibit strong binding affinities to specific peptides and proteins. For instance, studies using isothermal calorimetry have shown that certain biotin derivatives bind effectively to target molecules at low nanomolar concentrations . This suggests that this compound could be utilized in targeted drug delivery systems or as a tagging agent in proteomic studies.

Safety and Toxicity

While biotin is generally considered safe at recommended doses, the safety profile of this compound requires further investigation. Observations from high-dose biotin usage highlight the need for caution regarding potential side effects and interactions with laboratory tests .

Q & A

Q. How can metabolomic data from this compound studies be integrated with transcriptomic or proteomic datasets?

- Methodological Answer : Use multi-omics platforms (e.g., XCMS Online, MetaboAnalyst) for pathway enrichment analysis. Correlate biotinylation levels with RNA-seq or LC-MS proteomics data via weighted gene co-expression networks (WGCNA). Validate mechanistic links using CRISPR-Cas9 knockouts of biotin-dependent enzymes (e.g., acetyl-CoA carboxylase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.